molecular formula C22H23N3O4 B1430199 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan CAS No. 164068-19-3

2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan

Cat. No. B1430199
CAS RN: 164068-19-3
M. Wt: 393.4 g/mol
InChI Key: AUBOWAVUZUFMLE-DZIBYMRMSA-N
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Description

“2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan” is a compound with the molecular formula C22H23N3O4 . It is also known by other names such as Tryptophan impurity J [EP] and has a molecular weight of 393.4 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is part of the larger tryptophan molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.4 g/mol. It has 6 hydrogen bond donors and 5 hydrogen bond acceptors. The compound also has a rotatable bond count of 7 .

Scientific Research Applications

Neurological Applications

Tryptophan derivatives have been extensively studied for their role in the brain's serotonergic activity. Elevated dietary tryptophan has shown a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates, mediated by the brain's serotonergic system. The synthesis of serotonin (5-HT) from tryptophan is a critical process affecting mood, sleep, and appetite regulation. Studies have also explored the use of labeled alpha-methyl-L-tryptophan (α-MTrp) for studying brain serotonin synthesis rates, indicating the importance of tryptophan metabolism in neurological research and potential therapeutic applications (Höglund, Øverli, & Winberg, 2019); (Diksic & Young, 2001).

Immunological Insights

The modulation of immune responses through tryptophan metabolites, particularly indoleamine 2,3-dioxygenase (IDO), which influences tryptophan catabolism, is significant in understanding and treating various immunological conditions. Tryptophan metabolites affect inflammatory bowel disease, colorectal cancer, and immune system modulation. They interact with the aryl hydrocarbon receptor (AHR) to induce anti-inflammatory effects and play roles in T cell regulation and immune tolerance processes (Ala, 2021); (Wu, Gong, & Liu, 2018).

Agricultural Enhancements

In agriculture, tryptophan and its derivatives play a crucial role in improving the productivity of agricultural crops through the modulation of plant growth regulators such as auxin. The exogenous application of L-tryptophan has been found to stimulate auxin synthesis within plants, thereby enhancing growth and productivity. This indicates the potential of tryptophan derivatives in developing novel agronomic practices and crop improvement strategies (Mustafa, Imran, Ashraf, & Mahmood, 2018).

Cancer Research

The role of tryptophan metabolism, particularly through the IDO pathway, in cancer has been a subject of significant interest. IDO's immunosuppressive activities contribute to cancer progression by suppressing anti-tumor immune responses and facilitating tumor growth. Inhibiting the IDO pathway is considered a promising strategy in cancer immunotherapy, highlighting the therapeutic potential of targeting tryptophan metabolism in oncological research (Prendergast, Malachowski, Mondal, Scherle, & Muller, 2018).

properties

IUPAC Name

(2S)-2-amino-3-[2-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-1H-indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c23-16(22(28)29)9-14-12-5-2-4-8-18(12)25-21(14)20(19(27)11-26)15-10-24-17-7-3-1-6-13(15)17/h1-8,10,16,19-20,24-27H,9,11,23H2,(H,28,29)/t16-,19?,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBOWAVUZUFMLE-DZIBYMRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=C(C4=CC=CC=C4N3)CC(C(=O)O)N)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00776233
Record name 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00776233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan

CAS RN

164068-19-3
Record name (2S)-2-Amino-3-(2-(2,3-dihydroxy-1-(1H-indol-3-yl)propyl)-1H-indol-3-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164068193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00776233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-DIHYDROXY-1-(1H-INDOL-3-YL)PROPYL)-L-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82MWW5W3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
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2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
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2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
Reactant of Route 4
2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
Reactant of Route 5
2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
Reactant of Route 6
2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan

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